molecular formula C20H46Cl2N2 B14291093 N,N,N,N',N'-Pentamethyl-N'-tetradecylmethanebis(aminium) dichloride CAS No. 112770-83-9

N,N,N,N',N'-Pentamethyl-N'-tetradecylmethanebis(aminium) dichloride

Cat. No.: B14291093
CAS No.: 112770-83-9
M. Wt: 385.5 g/mol
InChI Key: LPKQFYLTJRSIDT-UHFFFAOYSA-L
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Description

N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{X} \rightarrow \text{R}_3\text{N}+\text{R’}\text{X}- ] where (\text{R}_3\text{N}) is the tertiary amine and (\text{R’}\text{X}) is the alkyl halide.

Industrial Production Methods: In industrial settings, the production of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride involves large-scale quaternization reactions in continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of tertiary amines.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is extensively used in scientific research due to its versatile properties:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis and DNA extraction protocols.

    Medicine: Investigated for its potential use in antimicrobial therapies.

    Industry: Utilized in the formulation of disinfectants, detergents, and fabric softeners.

Mechanism of Action

The antimicrobial action of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-N’-dodecylmethanebis(aminium) dichloride
  • N,N,N’,N’-Tetramethyl-N’-hexadecylmethanebis(aminium) dichloride

Comparison: N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant and antimicrobial efficacy compared to similar compounds with shorter or longer alkyl chains.

Properties

CAS No.

112770-83-9

Molecular Formula

C20H46Cl2N2

Molecular Weight

385.5 g/mol

IUPAC Name

dimethyl-tetradecyl-[(trimethylazaniumyl)methyl]azanium;dichloride

InChI

InChI=1S/C20H46N2.2ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(5,6)20-21(2,3)4;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

LPKQFYLTJRSIDT-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C[N+](C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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